
Eremofrullanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eremofrullanolide is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Eremofrullanolide has shown potential in various pharmacological contexts, primarily due to its anti-inflammatory and cytotoxic properties.
1.1 Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases .
1.2 Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways . For instance, it has been reported to inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Agricultural Applications
This compound's role extends into agriculture, particularly in enhancing crop resilience and productivity.
2.1 Bioactive Compound in Crop Production
Recent studies have highlighted that this compound levels can be influenced by farming practices. For example, higher concentrations of this compound were observed in carrots cultivated under specific conditions, suggesting its potential as a bioactive marker for assessing crop quality .
2.2 Pest Resistance
The compound's natural properties may also contribute to pest resistance in plants. Research indicates that sesquiterpene lactones can deter herbivores and pathogens, providing an ecological advantage to plants containing these compounds .
Dermatological Applications
This compound has been explored for its dermatological applications, particularly concerning allergic reactions and contact dermatitis.
3.1 Allergic Contact Dermatitis
Studies have identified this compound as a potential allergen associated with contact dermatitis from certain plants. The compound's inclusion in allergen testing mixtures has been proposed to improve the identification of plant-related allergies .
3.2 Therapeutic Potential
Given its anti-inflammatory properties, this compound could be beneficial in developing topical treatments for skin conditions characterized by inflammation and irritation.
Case Studies
Eigenschaften
CAS-Nummer |
62870-69-3 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(3aS,4aR,5S,9aS)-4a,5-dimethyl-3-methylidene-4,5,6,7,8,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-11-7-13-12(8-15(9,11)3)10(2)14(16)17-13/h7,9,12-13H,2,4-6,8H2,1,3H3/t9-,12-,13-,15+/m0/s1 |
InChI-Schlüssel |
OAPAQBTVYKCGMG-SUDQYYNISA-N |
SMILES |
CC1CCCC2=CC3C(CC12C)C(=C)C(=O)O3 |
Isomerische SMILES |
C[C@H]1CCCC2=C[C@H]3[C@@H](C[C@]12C)C(=C)C(=O)O3 |
Kanonische SMILES |
CC1CCCC2=CC3C(CC12C)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















